[1,2,4]Triazolo[4,3-c]pyrimidine
Overview
Description
1,2,4-Triazolo[4,3-c]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is characterized by a fused ring system consisting of a triazole ring and a pyrimidine ring. The unique structure of 1,2,4-Triazolo[4,3-c]pyrimidine endows it with a variety of biological activities, making it a valuable scaffold for drug development and other scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,4-Triazolo[4,3-c]pyrimidine can be synthesized through various methods. One common approach involves the reaction of pyrimidin-6-yl thiosemicarbazide derivatives with dicyclohexylcarbodiimide (DCC) to form 1,2,4-Triazolo[4,3-c]pyrimidinium-3-aminides, which can then be hydrolyzed to yield the desired compound . Another method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates a catalyst-free and eco-friendly synthesis .
Industrial Production Methods: Industrial production of 1,2,4-Triazolo[4,3-c]pyrimidine typically involves scalable and efficient synthetic routes. The use of microwave-mediated synthesis is particularly advantageous due to its rapid reaction times and high yields. Additionally, mechanochemical methods have been developed to produce this compound using azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .
Chemical Reactions Analysis
Types of Reactions: 1,2,4-Triazolo[4,3-c]pyrimidine undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize 1,2,4-Triazolo[4,3-c]pyrimidine.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives. Substitution reactions often result in the formation of various substituted triazolo[4,3-c]pyrimidine derivatives .
Scientific Research Applications
1,2,4-Triazolo[4,3-c]pyrimidine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
- Used as a building block for the synthesis of more complex heterocyclic compounds.
- Employed in the development of novel catalysts and ligands for various chemical reactions.
Biology:
- Investigated for its potential as an enzyme inhibitor, particularly for kinases and other important biological targets .
- Studied for its antimicrobial and antifungal properties .
Medicine:
- Explored as a potential anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells .
- Evaluated for its potential use in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .
Industry:
Mechanism of Action
The mechanism of action of 1,2,4-Triazolo[4,3-c]pyrimidine involves its interaction with specific molecular targets and pathways. For example, this compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2) by binding to its active site and preventing the phosphorylation of target proteins . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Additionally, molecular docking studies have confirmed the good fit of 1,2,4-Triazolo[4,3-c]pyrimidine into the CDK2 active site through essential hydrogen bonding interactions .
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its use as a scaffold for kinase inhibitors and its potential anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Investigated for its role as an adenosine receptor antagonist and its applications in drug delivery systems.
Uniqueness of 1,2,4-Triazolo[4,3-c]pyrimidine: The unique structure of 1,2,4-Triazolo[4,3-c]pyrimidine, with its fused triazole and pyrimidine rings, provides it with distinct biological activities and makes it a valuable compound for various scientific research applications. Its ability to inhibit CDK2 and other molecular targets highlights its potential as a therapeutic agent in the treatment of cancer and other diseases .
Properties
IUPAC Name |
[1,2,4]triazolo[4,3-c]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4/c1-2-6-3-9-4-7-8-5(1)9/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFCBCHWTOAVAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN2C1=NN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70318063 | |
Record name | 1,2,4-triazolo[4,3-c]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70318063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
274-81-7 | |
Record name | 1,2,4-Triazolo[4,3-c]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=274-81-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC325509 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=325509 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2,4-triazolo[4,3-c]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70318063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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